

Synergistic Effect of USP1 Inhibition with Cisplatin in Cancer Cells: A Comparative Guide

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Compound of Interest

Compound Name: *Usp1-IN-4*

Cat. No.: *B12395573*

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Unlocking the Potential of Combination Therapy to Overcome Cisplatin Resistance

Cisplatin remains a cornerstone of chemotherapy for various solid tumors, including non-small cell lung cancer (NSCLC) and ovarian cancer.[1][2] However, the development of resistance significantly limits its therapeutic efficacy.[1][2] A promising strategy to overcome this challenge is the combination of cisplatin with targeted agents that can re-sensitize cancer cells to its cytotoxic effects. One such emerging class of targeted agents is Ubiquitin-Specific Protease 1 (USP1) inhibitors.

This guide provides a comparative overview of the synergistic effect of USP1 inhibition with cisplatin in cancer cells. While specific data for **Usp1-IN-4** is not readily available in the public domain, we will explore the well-documented synergy of other potent USP1 inhibitors as a benchmark for this class of compounds. We will delve into the underlying molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols for researchers to validate these findings.

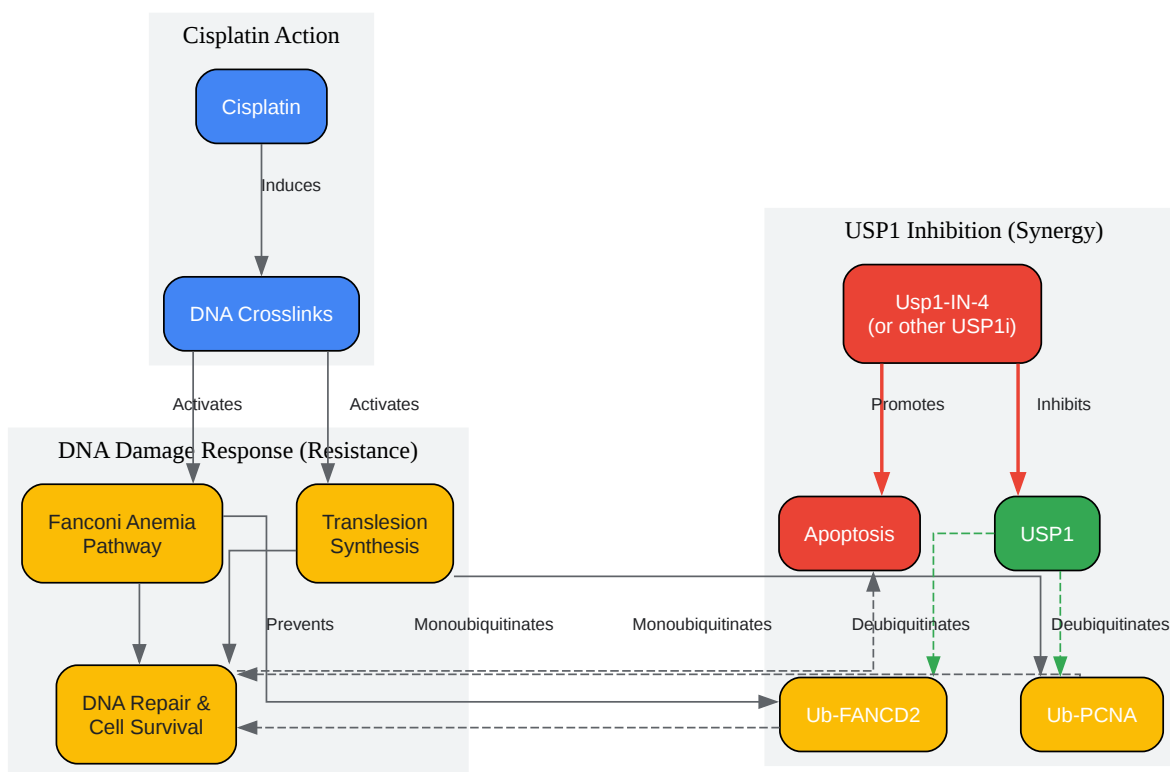
Mechanism of Action: Crippling the DNA Damage Response

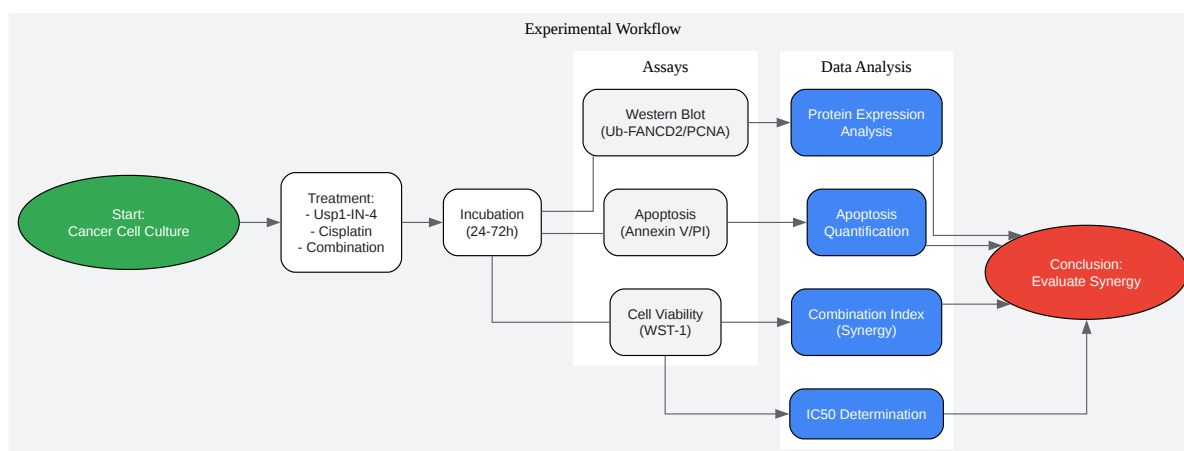
The primary mechanism of cisplatin's anticancer activity is the induction of DNA damage, primarily in the form of interstrand and intrastrand crosslinks.[3] Cancer cells, however, can counteract this damage through sophisticated DNA repair pathways, leading to resistance.

USP1 plays a critical role in two of these key pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).^{[3][4]}

USP1 acts as a deubiquitinase for two crucial proteins: FANCD2 and PCNA.^[4] The monoubiquitination of these proteins is a critical step in activating the FA and TLS pathways, respectively, allowing the cell to repair or tolerate the cisplatin-induced DNA damage. By inhibiting USP1, the deubiquitination of FANCD2 and PCNA is blocked, leading to their persistent ubiquitination.^{[4][5]} This sustained ubiquitination stalls the DNA repair process, causing an accumulation of unresolved DNA damage, which ultimately triggers apoptosis and enhances the cytotoxic effect of cisplatin.^[4]

Additionally, some studies suggest that USP1 may have functions independent of the FA pathway in regulating cell survival following cisplatin treatment.^[6] For instance, USP1 has been shown to regulate the stability of Snail, a transcription factor involved in epithelial-mesenchymal transition (EMT) and chemoresistance.^[6] Furthermore, USP1 can interact with and stabilize MAST1, a kinase that promotes cisplatin resistance by activating the MEK1 pathway.^[7]





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